4-(Hydrazinylmethyl)-2-methoxyphenol

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

4-(Hydrazinylmethyl)-2-methoxyphenol (CAS 90197-32-3) is a phenolic hydrazine derivative characterized by a 2-methoxyphenol core with a hydrazinylmethyl substituent at the 4-position. This compound belongs to a class of organic molecules known for their potential as enzyme inhibitors, particularly in the context of monoamine oxidase (MAO) and other oxidoreductases.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12279288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydrazinylmethyl)-2-methoxyphenol
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNN)O
InChIInChI=1S/C8H12N2O2/c1-12-8-4-6(5-10-9)2-3-7(8)11/h2-4,10-11H,5,9H2,1H3
InChIKeyXWMXPYRNKXRHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydrazinylmethyl)-2-methoxyphenol for Research: A Comprehensive Procurement Guide


4-(Hydrazinylmethyl)-2-methoxyphenol (CAS 90197-32-3) is a phenolic hydrazine derivative characterized by a 2-methoxyphenol core with a hydrazinylmethyl substituent at the 4-position . This compound belongs to a class of organic molecules known for their potential as enzyme inhibitors, particularly in the context of monoamine oxidase (MAO) and other oxidoreductases [1]. Its structural features, including the electron-donating methoxy group and the nucleophilic hydrazine moiety, confer distinct chemical reactivity and potential for forming covalent interactions with biological targets .

Why 4-(Hydrazinylmethyl)-2-methoxyphenol Cannot Be Interchanged with Generic Hydrazine Analogs


The biological activity and chemical reactivity of hydrazine-containing phenolic compounds are highly sensitive to the position and nature of substituents on the aromatic ring [1]. For instance, the presence of a methoxy group at the 2-position in 4-(Hydrazinylmethyl)-2-methoxyphenol significantly alters its electron density and, consequently, its interaction with enzyme active sites compared to non-methoxylated analogs like 3-(hydrazinylmethyl)phenol . Similarly, the substitution pattern on the hydrazine moiety (e.g., hydrazine vs. hydrazone) dramatically affects inhibitory potency, as evidenced by the nanomolar activity of certain phenolic hydrazones against MIF tautomerase [2]. Therefore, substituting a seemingly similar hydrazine derivative without rigorous comparative data can lead to significant and unpredictable variations in experimental outcomes, particularly in enzyme inhibition assays.

4-(Hydrazinylmethyl)-2-methoxyphenol: A Quantitative Evidence Guide for Scientific Procurement


Comparative Hydrazine Substitution Pattern on MAO Inhibition Potency

Studies on monoamine oxidase (MAO) inhibitors demonstrate that benzyl hydrazine derivatives, which include the hydrazinylmethyl substructure of 4-(Hydrazinylmethyl)-2-methoxyphenol, exhibit more potent MAO inhibition compared to simple alkyl hydrazines [1]. While direct data for 4-(Hydrazinylmethyl)-2-methoxyphenol is not available, this class-level inference is supported by the finding that p-methylphenylhydrazine (MPH) showed selective and potent MAO inhibition [1]. In contrast, isonicotinic acid hydrazide (INH), a structurally distinct hydrazide, selectively inhibited diamine oxidase (DAO) with little effect on MAO, highlighting the critical role of the hydrazine substitution pattern [1].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Impact of Methoxy Group on Antiproliferative Activity in 4-Substituted-2-Methoxyphenols

A study on 4-substituted-2-methoxyphenols, the core scaffold of 4-(Hydrazinylmethyl)-2-methoxyphenol, demonstrated that derivatives of this class can exhibit significant antiproliferative activity . Specifically, curcumin-biphenyl derivatives synthesized from natural 4-substituted-2-methoxyphenols showed growth inhibitory activities on malignant melanoma cell lines with IC50 values ranging from 13 to 1 µM . In contrast, non-methoxylated analogs or those with different substitution patterns may lack this activity, underscoring the importance of the 2-methoxy group for biological potency in this chemical series .

Anticancer Structure-Activity Relationship Melanoma

Hydrazine vs. Hydrazone Functionality: Impact on MIF Tautomerase Inhibition

A series of phenolic hydrazones were evaluated for inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity [1]. The most potent compound in this series, a phenolic hydrazone, exhibited an IC50 of 130 nM [1]. While 4-(Hydrazinylmethyl)-2-methoxyphenol contains a hydrazine group rather than a hydrazone, this study provides a baseline for the potential of phenolic hydrazine derivatives to inhibit MIF [1]. The difference in functionality (hydrazine vs. hydrazone) is critical, as it influences the compound's ability to form reversible or irreversible interactions with the enzyme's active site [1]. This suggests that 4-(Hydrazinylmethyl)-2-methoxyphenol may exhibit a different inhibition profile compared to hydrazone-based MIF inhibitors.

Macrophage Migration Inhibitory Factor Anti-inflammatory Sepsis

Kinase Inhibition Selectivity: A Comparative View with a Close Structural Analog

A close structural analog, 2-Methoxy-4-(phenyl-hydrazonomethyl)-phenol, was evaluated for its inhibitory activity against protein-tyrosine kinase p56lck [1]. This compound exhibited an IC50 of 2.59E+6 nM (2.59 mM) [1]. This very weak activity suggests that the hydrazonomethyl substitution in this analog is not favorable for potent kinase inhibition. In contrast, 4-(Hydrazinylmethyl)-2-methoxyphenol, with its free hydrazine group, presents a distinct pharmacophore that may engage different targets or exhibit a different potency profile [1]. This comparison underscores the critical impact of the hydrazine vs. hydrazone functional group on kinase inhibition.

Tyrosine Kinase Cancer Signaling

Synthetic Accessibility and Purity: A Procurement Advantage

4-(Hydrazinylmethyl)-2-methoxyphenol is commercially available with a minimum purity of 95% . This high level of purity is crucial for reproducible biological assays and chemical synthesis. While specific comparative data on synthetic yields for analogs is not provided, the availability of a high-purity commercial source simplifies procurement and reduces the need for in-house synthesis and purification, which can be time-consuming and costly for related hydrazine derivatives that may not be readily available.

Chemical Synthesis Medicinal Chemistry Quality Control

Recommended Research Applications for 4-(Hydrazinylmethyl)-2-methoxyphenol


Monoamine Oxidase (MAO) Inhibitor Discovery and Characterization

Given the established class-level activity of benzyl hydrazines as MAO inhibitors [1], 4-(Hydrazinylmethyl)-2-methoxyphenol is a strong candidate for screening in MAO-A and MAO-B inhibition assays. Its unique 2-methoxy substitution may confer selectivity or potency advantages over simpler analogs. Researchers should prioritize this compound for initial hits in MAO-related programs, particularly those focused on neurodegenerative diseases where MAO-B inhibition is therapeutic [2].

Development of Novel Anticancer Agents Based on the 2-Methoxyphenol Scaffold

The 4-substituted-2-methoxyphenol core has demonstrated antiproliferative activity in melanoma cell lines . 4-(Hydrazinylmethyl)-2-methoxyphenol can serve as a versatile building block for synthesizing libraries of hydroxylated biphenyls and other derivatives to explore structure-activity relationships (SAR) for anticancer drug discovery. Its hydrazine group allows for further functionalization to create diverse analogs .

Probing Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

The structural similarity to phenolic hydrazones, which are potent MIF tautomerase inhibitors [3], makes 4-(Hydrazinylmethyl)-2-methoxyphenol a valuable probe for investigating the role of the hydrazine vs. hydrazone moiety in MIF inhibition. It can be used in comparative studies to elucidate the mechanism of action and to develop novel anti-inflammatory agents for conditions like sepsis.

Chemical Biology Tool for Covalent Protein Modification

The hydrazine group in 4-(Hydrazinylmethyl)-2-methoxyphenol is capable of forming covalent bonds with electrophilic sites on proteins, such as aldehyde or ketone groups generated by oxidative stress or enzymatic activity . This property makes it a useful tool for activity-based protein profiling (ABPP) or for developing covalent inhibitors targeting specific enzymes.

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